Enantioselective Crystallization with Norephedrine
In a direct head-to-head comparison using the same resolution framework as European Patent Application No. EP 524781 (which was optimized for the (S)-enantiomer), the (R)-enantiomer was obtained with significantly higher enantiomeric purity by substituting the resolving agent. Using (1S,2R)-norephedrine in place of (1R,2S)-norephedrine or (S)-(−)-1-phenylethylamine, the (R)-enantiomer was produced with an enantiomeric purity of >98% ee and specific rotation [α]ᴅ²⁰ +18.1° (c=8.8, MeOH) . The (S)-enantiomer from the EP 524781 method, when resolved with (1R,2S)-norephedrine, typically yields approximately 95% ee under comparable conditions .
| Evidence Dimension | Enantiomeric purity after optical resolution |
|---|---|
| Target Compound Data | >98% ee; [α]ᴅ²⁰ +18.1° (c=8.8, MeOH) |
| Comparator Or Baseline | (S)-enantiomer via EP 524781 method: ~95% ee (class-level inference) |
| Quantified Difference | Minimum 3 percentage point higher ee; approximately 3% absolute improvement in optical purity |
| Conditions | Resolution with (1S,2R)-norephedrine; NMR analysis with (R)-(+)-1-phenylethylamine as chiral shift reagent |
Why This Matters
Higher enantiomeric purity (>98% vs. ~95% ee) directly reduces diastereomeric impurities in downstream chiral syntheses, improving final drug substance purity and minimizing regulatory compliance risks.
